Sodium sulfite heptahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

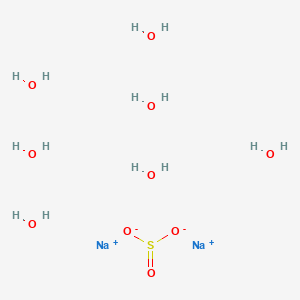

Sodium sulfite heptahydrate is an inorganic compound with the chemical formula Na₂SO₃·7H₂O. It is a white, water-soluble solid that is commonly used in various industrial processes. This compound is known for its role as an antioxidant and preservative in the food industry, as well as its applications in the pulp and paper industry, water treatment, and chemical synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium sulfite heptahydrate can be synthesized by treating a solution of sodium hydroxide with sulfur dioxide. The reaction is typically conducted in warm water, where sodium sulfite initially precipitates as a white solid. With the addition of more sulfur dioxide, the solid dissolves to form sodium bisulfite, which crystallizes upon cooling .

Industrial Production Methods: Industrially, sodium sulfite is produced by reacting sulfur dioxide with a solution of sodium carbonate. The overall reaction is as follows: [ \text{SO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SO}_3 + \text{CO}_2 ] This method is widely used due to its efficiency and cost-effectiveness .

Types of Reactions:

Oxidation: this compound can be oxidized by atmospheric oxygen to form sodium sulfate. [ \text{Na}_2\text{SO}_3 + \frac{1}{2}\text{O}_2 \rightarrow \text{Na}_2\text{SO}_4 ]

Reduction: It acts as a mild reducing agent and can reduce various compounds, such as aldehydes, to their corresponding alcohols.

Substitution: Sodium sulfite can react with halogens to form halogenated sulfites.

Common Reagents and Conditions:

Oxidation: Requires exposure to air or an oxidizing agent.

Reduction: Typically involves the use of sodium sulfite in aqueous solution.

Substitution: Involves halogens like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: Sodium sulfate.

Reduction: Corresponding alcohols from aldehydes.

Substitution: Halogenated sulfites.

Applications De Recherche Scientifique

Water Treatment

Sodium sulfite heptahydrate is extensively used in water treatment processes, particularly as an oxygen scavenger. This application is critical in steam boiler systems to prevent corrosion by removing dissolved oxygen from the water .

| Application | Description |

|---|---|

| Oxygen Scavenger | Prevents corrosion in steam boilers by removing dissolved oxygen. |

| Wastewater Treatment | Used to dechlorinate wastewater before discharge into the environment. |

Pulp and Paper Industry

In the pulp and paper industry, sodium sulfite acts as a reducing agent and antioxidant during the processing of wood fibers. It helps in the thermomechanical conversion of wood, facilitating the defibration process and improving the quality of the final product .

| Application | Description |

|---|---|

| Defibration | Softens lignin in wood, aiding in fiber separation for paper production. |

| Bleaching Agent | Enhances brightness and quality of paper products by removing impurities. |

Textile Industry

Sodium sulfite is utilized as a bleaching agent and reducing agent in textile manufacturing. It helps maintain colorfastness by removing excess oxygen from dye baths, thus ensuring uniform coloration across fabrics .

| Application | Description |

|---|---|

| Bleaching | Removes impurities from textiles, achieving a uniform white color. |

| Dyeing | Enhances color retention and fastness during dyeing processes. |

Food Preservation

In the food industry, sodium sulfite serves as an effective preservative due to its antioxidant properties. It prevents spoilage and discoloration in dried fruits, wines, and other processed foods by inhibiting microbial growth .

| Application | Description |

|---|---|

| Antioxidant | Preserves flavor, color, and texture in food products. |

| Preservative | Extends shelf life by preventing spoilage from bacteria and molds. |

Pharmaceutical Industry

Sodium sulfite is employed as an antioxidant preservative in pharmaceuticals, particularly in injectable solutions and eye drops. It stabilizes sensitive ingredients that may oxidize upon exposure to air or light .

| Application | Description |

|---|---|

| Stabilizer | Maintains efficacy of sensitive pharmaceutical compounds. |

| Preservative | Extends shelf life of injectable medications and ophthalmic solutions. |

Environmental Applications

This compound is also used in environmental applications such as flue gas desulfurization processes to reduce sulfur dioxide emissions from industrial sources .

| Application | Description |

|---|---|

| Flue Gas Desulfurization | Reduces sulfur dioxide emissions from power plants and industrial facilities. |

Case Studies

Case Study 1: Water Treatment Efficacy

A study conducted on steam boiler systems demonstrated that the use of sodium sulfite significantly reduced corrosion rates compared to untreated systems, emphasizing its effectiveness as an oxygen scavenger .

Case Study 2: Textile Dyeing

Research in textile manufacturing showed that fabrics treated with sodium sulfite exhibited improved color retention and uniformity when subjected to dyeing processes, proving its utility in enhancing fabric quality .

Mécanisme D'action

Sodium sulfite heptahydrate exerts its effects primarily through its reducing properties. It donates electrons to oxidizing agents, thereby reducing them. This mechanism is crucial in its role as an antioxidant, where it helps to prevent oxidative damage by neutralizing free radicals. In water treatment, it scavenges oxygen, preventing corrosion in boilers and other equipment .

Comparaison Avec Des Composés Similaires

- Sodium bisulfite (NaHSO₃)

- Sodium metabisulfite (Na₂S₂O₅)

- Sodium sulfate (Na₂SO₄)

Comparison:

- Sodium bisulfite: Similar reducing properties but is more acidic and used in different applications, such as food preservation and wine making.

- Sodium metabisulfite: Stronger reducing agent and used in similar applications but has a different molecular structure and reactivity.

- Sodium sulfate: Primarily used as a drying agent and in detergents, lacks the reducing properties of sodium sulfite .

Sodium sulfite heptahydrate stands out due to its unique combination of reducing properties and water solubility, making it versatile for various industrial and research applications.

Propriétés

Numéro CAS |

10102-15-5 |

|---|---|

Formule moléculaire |

H4NaO4S |

Poids moléculaire |

123.09 g/mol |

Nom IUPAC |

disodium;sulfite;heptahydrate |

InChI |

InChI=1S/Na.H2O3S.H2O/c;1-4(2)3;/h;(H2,1,2,3);1H2 |

Clé InChI |

QBIGNSMBLQLXMJ-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.[O-]S(=O)[O-].[Na+].[Na+] |

SMILES canonique |

O.OS(=O)O.[Na] |

Key on ui other cas no. |

10102-15-5 |

Pictogrammes |

Irritant |

Numéros CAS associés |

7757-83-7 (Parent) |

Synonymes |

Sulfurous Acid Disodium Salt Heptahydrate; Anhydrous Sodium Sulfite Heptahydrate; Disodium Sulfite Heptahydrate; E 221 Heptahydrate; S-WAT Heptahydrate; Sodium Sulfite Heptahydrate; Sodium Sulfite Anhydrous Heptahydrate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.